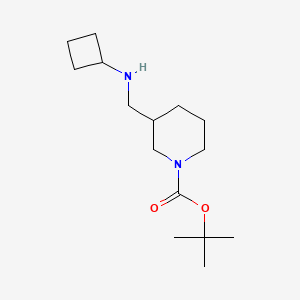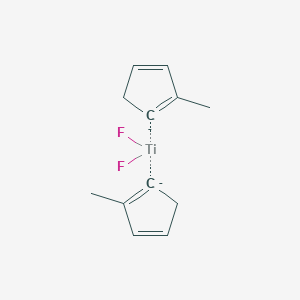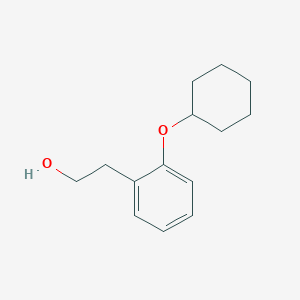
1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester is typically synthesized through the esterification of 1H-pyrrole-2,5-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with precise control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 1H-Pyrrole-2,5-dicarboxylic acid.
Reduction: 1H-Pyrrole-2,5-dimethanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Quorum Sensing Inhibition: It interferes with bacterial communication pathways, reducing the production of virulence factors and inhibiting biofilm formation.
Antimicrobial Activity: The compound enhances the efficacy of antibiotics by disrupting bacterial cell walls and membranes, leading to increased susceptibility to antimicrobial agents.
Comparaison Avec Des Composés Similaires
- 1H-Pyrrole-2,5-dicarboxylic acid, monomethyl ester.
- 2,5-Dimethyl-1H-pyrrole.
- Methyl 2-pyrrolecarboxylate .
Uniqueness: 1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester is unique due to its dual ester groups, which provide distinct reactivity and potential for diverse chemical modifications. Its ability to act as a quorum sensing inhibitor and enhance antibiotic efficacy sets it apart from other pyrrole derivatives .
Propriétés
Numéro CAS |
1757-30-8 |
|---|---|
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
dimethyl 1-methylpyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C9H11NO4/c1-10-6(8(11)13-2)4-5-7(10)9(12)14-3/h4-5H,1-3H3 |
Clé InChI |
MLMNFXCRTCBAJT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C1C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)

![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)






![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)


